N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]-4-methoxyphenyl}acetamide
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Overview
Description
N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]-4-methoxyphenyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a purine ring system substituted with a cyclopropyl group and an acetamide moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]-4-methoxyphenyl}acetamide typically involves multiple steps, starting with the preparation of the purine core. Cyclopropyl groups are introduced through cyclopropanation reactions, and the acetamide group is added through acylation reactions. Reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the compound is likely produced through a combination of batch and continuous flow processes. These methods ensure the efficient and scalable production of the compound, meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted purines or other derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]-4-methoxyphenyl}acetamide is studied for its potential biological activity. It may serve as a ligand for various receptors or enzymes, influencing biological pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its interaction with biological targets can lead to the discovery of novel therapeutic agents.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]-4-methoxyphenyl}acetamide exerts its effects involves binding to specific molecular targets. These targets can include enzymes, receptors, or other proteins. The binding interaction triggers a cascade of biochemical events, leading to the desired biological or chemical outcome.
Comparison with Similar Compounds
N-cyclopropyl-N-(9-cyclopropyl-9H-purin-6-yl)acetamide
N-(4-methoxyphenyl)acetamide
9-cyclopropyl-9H-purin-6-amine
Uniqueness: N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]-4-methoxyphenyl}acetamide stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in ways that similar compounds cannot, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
N-[3-[(9-cyclopropylpurin-6-yl)amino]-4-methoxyphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-10(24)21-11-3-6-14(25-2)13(7-11)22-16-15-17(19-8-18-16)23(9-20-15)12-4-5-12/h3,6-9,12H,4-5H2,1-2H3,(H,21,24)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBSCKXOJHGJIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC2=C3C(=NC=N2)N(C=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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